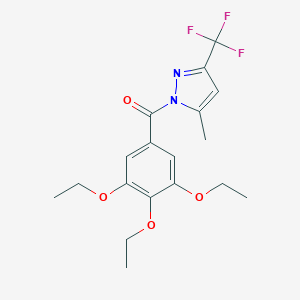
N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as BCI-121, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of BCI-121 is not fully understood. However, it has been suggested that BCI-121 exerts its effects by modulating various signaling pathways in the cells. In a study conducted by Li et al., BCI-121 was found to inhibit the activation of AKT and ERK signaling pathways, which are known to play a critical role in cell proliferation. BCI-121 was also found to induce the activation of caspase-3, which is an important mediator of apoptosis.
Biochemical and Physiological Effects:
BCI-121 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against neurotoxicity. BCI-121 has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
BCI-121 has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has also shown promising results in various scientific studies. However, BCI-121 has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. Moreover, the exact mechanism of action of BCI-121 is not fully understood, which can make it challenging to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of BCI-121. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the pharmacokinetics and pharmacodynamics of BCI-121 in more detail. Moreover, further studies are needed to elucidate the exact mechanism of action of BCI-121 and to identify its molecular targets. Finally, the development of more water-soluble derivatives of BCI-121 may improve its potential as a therapeutic agent.
合成法
The synthesis of BCI-121 involves the reaction of 4-(2-chlorophenyl)-5-methylisoxazole-3-carboxylic acid with benzyl hydrazine and subsequent reaction with acetic anhydride. The final product is obtained after purification using column chromatography. The yield of the synthesis process is reported to be around 60%.
科学的研究の応用
BCI-121 has been studied for its potential therapeutic applications in various scientific studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. In a study conducted by Li et al., BCI-121 was found to inhibit the proliferation of human glioblastoma cells by inducing apoptosis. Another study conducted by Wang et al. showed that BCI-121 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. BCI-121 has also been shown to have neuroprotective effects in a study conducted by Zhang et al., where it was found to protect against glutamate-induced neurotoxicity in primary cortical neurons.
特性
製品名 |
N-(1-benzyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
分子式 |
C21H17ClN4O2 |
分子量 |
392.8 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-4-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-19(20(25-28-14)17-9-5-6-10-18(17)22)21(27)24-16-11-23-26(13-16)12-15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,24,27) |
InChIキー |
PNQPJPVIFWUZFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)


![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)





![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
